利诺吡啶二盐酸盐

概述

描述

林吡啶二盐酸盐是一种具有潜在认知增强作用的化学化合物。 它主要被认为是 KCNQ (KV7) 电压门控钾通道的阻断剂,这些通道在调节神经元兴奋性方面起着至关重要的作用 。 该化合物已被研究其增强神经递质释放的能力,特别是乙酰胆碱,并且在动物模型中显示出逆转与年龄相关的认知衰退的希望 。

科学研究应用

林吡啶二盐酸盐在科学研究中具有广泛的应用:

化学: 它被用作工具化合物来研究 KCNQ 通道的功能及其在神经元兴奋性中的作用。

生物学: 该化合物用于研究了解神经递质释放机制和突触传递。

医学: 林吡啶已被研究其在治疗认知障碍(如阿尔茨海默病)中的潜在治疗效果,方法是增强乙酰胆碱的释放。

工业: 它用于开发靶向钾通道和相关途径的新药。

作用机制

林吡啶二盐酸盐通过阻断 KCNQ (KV7) 电压门控钾通道来发挥作用。这种阻断导致乙酰胆碱释放的去抑制,从而增加突触间隙中的神经递质水平。 该化合物还增强海马 CA1 锥体神经元上的谷氨酸释放,这与其认知增强特性有关 。 此外,林吡啶在脑部研究中常用的浓度下起甘氨酸受体拮抗剂的作用 。

生化分析

Biochemical Properties

Linopirdine dihydrochloride functions as a blocker of KCNQ (Kv7) voltage-gated potassium channels, specifically targeting KCNQ2/3 heteromers and KCNQ1 and KCNQ4 homomers . By inhibiting these channels, Linopirdine dihydrochloride disinhibits the release of acetylcholine, a neurotransmitter essential for cognitive function . This compound also increases glutamate release in the hippocampus, enhancing synaptic transmission and neuronal communication . The interaction of Linopirdine dihydrochloride with these potassium channels is critical for its role in modulating neurotransmitter release and improving cognitive function.

Cellular Effects

Linopirdine dihydrochloride has significant effects on various types of cells, particularly neurons. By blocking KCNQ channels, it increases neuronal excitability and enhances the release of acetylcholine and glutamate . This leads to improved synaptic transmission and communication between neurons, which is essential for cognitive processes such as learning and memory . Additionally, Linopirdine dihydrochloride has been shown to reverse age-related declines in cortical c-FOS expression, indicating its potential to counteract cognitive decline associated with aging . The compound also affects other cellular processes, including cell signaling pathways and gene expression, by modulating the activity of potassium channels .

Molecular Mechanism

The primary mechanism of action of Linopirdine dihydrochloride involves the inhibition of KCNQ (Kv7) voltage-gated potassium channels . By blocking these channels, Linopirdine dihydrochloride prevents the efflux of potassium ions, leading to increased neuronal excitability and enhanced neurotransmitter release . This disinhibition of acetylcholine release is particularly important for its cognitive-enhancing effects . Additionally, Linopirdine dihydrochloride increases glutamate release in the hippocampus, further contributing to its role in improving synaptic transmission and cognitive function . The compound’s ability to modulate potassium channel activity is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linopirdine dihydrochloride have been observed to change over time. The compound is relatively stable, but its effects on neuronal activity and neurotransmitter release can vary depending on the duration of exposure . Short-term exposure to Linopirdine dihydrochloride results in immediate increases in acetylcholine and glutamate release, enhancing synaptic transmission and cognitive function . Long-term studies have shown that Linopirdine dihydrochloride can maintain its cognitive-enhancing effects over extended periods, although the extent of these effects may diminish with prolonged use . The stability and sustained activity of Linopirdine dihydrochloride make it a valuable compound for studying cognitive enhancement in laboratory settings.

Dosage Effects in Animal Models

The effects of Linopirdine dihydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances acetylcholine and glutamate release, improving cognitive function and synaptic transmission . At higher doses, Linopirdine dihydrochloride can exhibit toxic effects, including excessive neuronal excitability and potential neurotoxicity . Animal studies have shown that there is a threshold dose beyond which the beneficial effects of Linopirdine dihydrochloride are outweighed by its adverse effects . Careful dosage optimization is essential to maximize the therapeutic potential of Linopirdine dihydrochloride while minimizing its toxicity.

Metabolic Pathways

Linopirdine dihydrochloride is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to block KCNQ channels and enhance neurotransmitter release . The metabolic pathways of Linopirdine dihydrochloride also involve its excretion through the kidneys, with the compound and its metabolites being eliminated from the body via urine . Understanding the metabolic pathways of Linopirdine dihydrochloride is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, Linopirdine dihydrochloride is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites, such as neurons . Once inside the cells, Linopirdine dihydrochloride accumulates in regions with high concentrations of KCNQ channels, such as the hippocampus and cortex . This targeted distribution is essential for the compound’s effectiveness in enhancing cognitive function and synaptic transmission . The transport and distribution of Linopirdine dihydrochloride within the body are critical factors in determining its therapeutic potential.

Subcellular Localization

Linopirdine dihydrochloride exhibits specific subcellular localization, primarily targeting regions with high concentrations of KCNQ channels . The compound is localized to the plasma membrane, where it interacts with and inhibits KCNQ channels . This subcellular localization is crucial for its ability to modulate neuronal excitability and enhance neurotransmitter release . Additionally, Linopirdine dihydrochloride may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments . Understanding the subcellular localization of Linopirdine dihydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic use.

准备方法

林吡啶二盐酸盐的合成涉及几个关键步骤:

酰胺形成: 二苯胺与草酰氯反应形成中间体化合物。

环化: 加热中间体导致分子内环化,生成 1-苯基靛红。

与 4-吡啶反应: 在季铵盐的相转移催化下,与 4-吡啶反应生成醇中间体。

脱水: 用乙酸酐脱水醇生成烯烃。

还原: 烯烃被还原生成吲哚酮。

工业生产方法通常遵循类似的合成路线,但可能涉及针对规模、收率和纯度的优化。

化学反应分析

林吡啶二盐酸盐会发生各种化学反应,包括:

氧化: 在特定条件下可以氧化形成相应的氧化物。

还原: 该化合物可以被还原形成不同的还原衍生物。

从这些反应中形成的主要产物取决于所用试剂和条件。

相似化合物的比较

林吡啶二盐酸盐在其作为钾通道阻断剂和甘氨酸受体拮抗剂的双重作用方面是独特的。类似的化合物包括:

XE991: 另一种具有类似认知增强特性的 KCNQ 通道阻断剂。

瑞替加滨: 一种用作抗惊厥药的 KCNQ 通道开放剂。

氟比灵: 一种非阿片类镇痛药,它也作用于 KCNQ 通道。

林吡啶增强乙酰胆碱释放的能力及其对 KCNQ2/3 通道的特异性作用使其与这些相关化合物区别开来。

属性

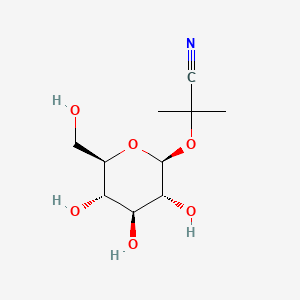

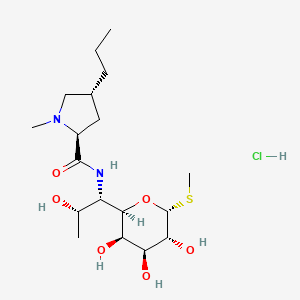

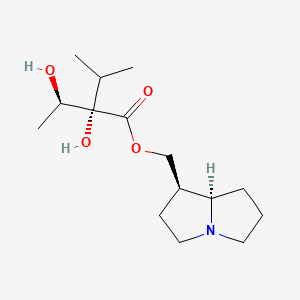

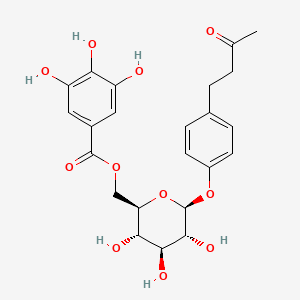

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。